molecular formula C10H12O4S2 B12117818 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone

1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone

Cat. No.: B12117818
M. Wt: 260.3 g/mol
InChI Key: FRPIHVBWSMHUNO-UHFFFAOYSA-N
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Description

1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone: is a chemical compound with the molecular formula C10H12O3S It is known for its unique structural properties, which include a tetrahydrothiophene ring bonded to a phenyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the reaction of tetrahydrothiophene with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions to form the sulfone group. The reaction conditions often include a solvent like acetic acid and a catalyst to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide or thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids in the presence of catalysts.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones with higher oxidation states.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target. The compound’s unique structure allows it to bind selectively to certain receptors or enzymes, modulating their activity and exerting its effects.

Comparison with Similar Compounds

  • 1,1-Dioxidotetrahydro-3-thienyl phenyl ether
  • 1,1-Dioxidotetrahydro-3-thienyl acetate
  • 1,1-Dioxidotetrahydro-3-thienyl benzenesulfonate

Comparison: 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone is unique due to its specific combination of a tetrahydrothiophene ring and a phenyl sulfone group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, highlighting its uniqueness in scientific research and industrial applications.

Properties

Molecular Formula

C10H12O4S2

Molecular Weight

260.3 g/mol

IUPAC Name

3-(benzenesulfonyl)thiolane 1,1-dioxide

InChI

InChI=1S/C10H12O4S2/c11-15(12)7-6-10(8-15)16(13,14)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

FRPIHVBWSMHUNO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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